Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H17F3N4O3 and its molecular weight is 430.387. The purity is usually 95%.
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Scientific Research Applications
Tuberculostatic Activity
Research has highlighted the synthesis of structural analogs to investigate tuberculostatic activity. Ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its analogs have shown promise as antituberculous agents. These compounds were synthesized through condensations of various aromatic or hetaromatic aldehydes with β-dicarbonyl compounds and 1H-1,2,4-triazol-5-amine or 1H-pyrazol-5-amine, with the resulting compounds evaluated for tuberculostatic activity, revealing significant insights into structure-activity relationships (Titova et al., 2019).
Antimicrobial and Antitumor Potential
A novel compound within this family demonstrated significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, indicating a high potency compared with standard antitumor drugs like Cisplatin. This highlights the compound's potential in medical research, particularly in developing novel anticancer therapies (Gomha et al., 2017).
Chemical Synthesis and Characterization
Research also focuses on the chemical synthesis and structural characterization of these compounds. Studies include the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, showcasing the versatility of these compounds in synthetic organic chemistry. The structural proofs provided by single crystal X-ray diffraction data contribute valuable information for the development of new chemical entities (Lashmanova et al., 2019).
Ring-chain Isomerism
Investigations into the ring-chain isomerism of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates reveal interesting aspects of their chemical behavior. These studies show how isomerisation in solution is influenced by solvent and substituent length, which is crucial for understanding the compound's reactivity and potential applications in synthetic and medicinal chemistry (Pryadeina et al., 2008).
Properties
IUPAC Name |
ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3/c1-2-30-19(29)16-17(28-20(25-12-26-28)27-18(16)21(22,23)24)13-7-6-10-15(11-13)31-14-8-4-3-5-9-14/h3-12,17H,2H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYUWAIPMTZSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)OC4=CC=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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